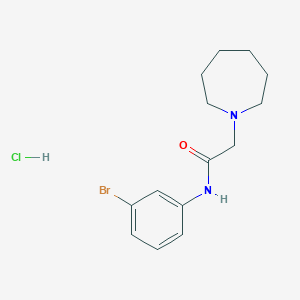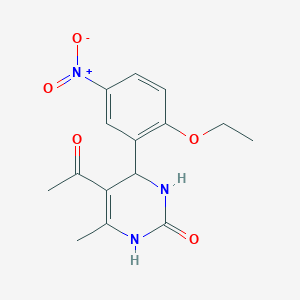![molecular formula C15H23Cl2NO2 B4134698 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4134698.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride
Overview
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride, also known as A-366, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. A-366 is a selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a role in epigenetic regulation. In
Scientific Research Applications
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been found to be a potent and selective inhibitor of LSD1, an enzyme that plays a role in epigenetic regulation. Epigenetic modifications, such as DNA methylation and histone modifications, are important for regulating gene expression. Dysregulation of these processes has been implicated in various diseases, including cancer. Therefore, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has potential applications in cancer research, as well as in other areas of epigenetics research.
Mechanism of Action
LSD1 is an enzyme that catalyzes the demethylation of lysine residues on histone proteins. This process is important for regulating gene expression, as lysine methylation can either activate or repress gene transcription. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride binds to the active site of LSD1 and inhibits its demethylase activity. This results in an accumulation of methylated lysine residues on histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to have potent inhibitory activity against LSD1 in vitro. In cell-based assays, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to increase the levels of histone methylation, indicating that it is able to inhibit LSD1 in a cellular context. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has also been shown to have anti-proliferative effects in cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride is its selectivity for LSD1. This allows researchers to specifically target LSD1 without affecting other enzymes or processes involved in epigenetic regulation. However, one limitation of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride is its potency. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to have a relatively low potency compared to other LSD1 inhibitors. This may limit its usefulness in certain experiments or applications.
Future Directions
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride. One area of interest is the development of more potent LSD1 inhibitors. This could involve modifying the structure of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride or developing entirely new compounds. Another direction for research is the investigation of the effects of LSD1 inhibition on different types of cancer. Finally, there is potential for the use of LSD1 inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-4-6-7-17-11-12-9-13(16)15(19-8-5-2)14(10-12)18-3;/h5,9-10,17H,2,4,6-8,11H2,1,3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZRYNCXUSEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134618.png)
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-nitro-2-furamide](/img/structure/B4134625.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4134626.png)
![4-amino-2-(benzylthio)-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4134629.png)

![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4134675.png)
![N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134686.png)

![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B4134706.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)